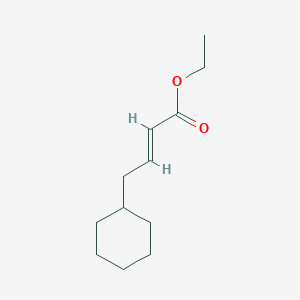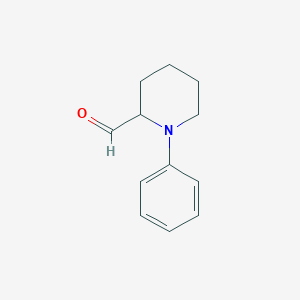
Xanthine, 3-(2-hydroxyethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthine is an intermediate in the degradation of adenosine monophosphate to uric acid, being formed by oxidation of hypoxanthine . The compound 3-(2-hydroxyethyl)xanthine is of interest due to its potential pharmacological activities and its role in various biochemical processes.
准备方法
The synthesis of 3-(2-hydroxyethyl)xanthine can be achieved through several synthetic routes. One common method involves the alkylation of xanthine with ethylene oxide under basic conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for xanthine derivatives often involve the use of biocatalysts or microbial fermentation processes. These methods can be more environmentally friendly and cost-effective compared to traditional chemical synthesis. For example, certain strains of bacteria or fungi can be engineered to produce xanthine derivatives through fermentation, followed by extraction and purification of the desired compound.
化学反应分析
3-(2-hydroxyethyl)xanthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The hydroxyl group in 3-(2-hydroxyethyl)xanthine can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides or acyl chlorides are often used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(2-hydroxyethyl)xanthine with potassium permanganate can yield 3-(2-oxoethyl)xanthine.
科学研究应用
3-(2-hydroxyethyl)xanthine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its role in purine metabolism and its potential effects on cellular processes.
Industry: The compound is used in the production of various chemicals and materials, including dyes, polymers, and specialty chemicals.
作用机制
The mechanism of action of 3-(2-hydroxyethyl)xanthine involves its interaction with various molecular targets and pathways. As a xanthine derivative, it can act as an adenosine receptor antagonist, inhibiting the binding of adenosine to its receptors. This can lead to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), resulting in various physiological effects .
Additionally, 3-(2-hydroxyethyl)xanthine can inhibit the activity of xanthine oxidase, an enzyme involved in the production of uric acid. This inhibition can reduce the levels of uric acid and reactive oxygen species, potentially providing therapeutic benefits in conditions such as gout and oxidative stress-related diseases .
相似化合物的比较
3-(2-hydroxyethyl)xanthine can be compared with other xanthine derivatives such as caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine).
Caffeine: Known for its stimulant effects on the central nervous system, caffeine is widely consumed in beverages like coffee and tea.
Theobromine: Found in cocoa and chocolate, theobromine has milder stimulant effects compared to caffeine.
The uniqueness of 3-(2-hydroxyethyl)xanthine lies in its specific structural modifications, which can confer distinct pharmacological properties and potential therapeutic applications.
属性
CAS 编号 |
31542-69-5 |
|---|---|
分子式 |
C7H8N4O3 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O3/c12-2-1-11-5-4(8-3-9-5)6(13)10-7(11)14/h3,12H,1-2H2,(H,8,9)(H,10,13,14) |
InChI 键 |
KSBIHRUISZUCSJ-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
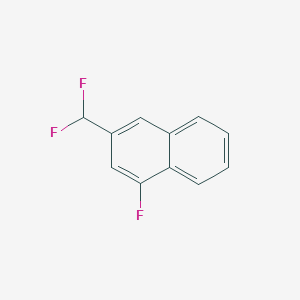
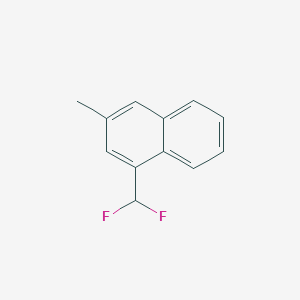
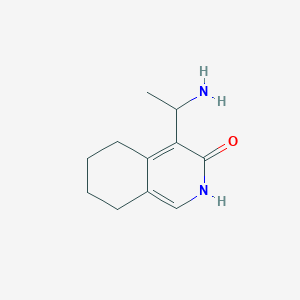
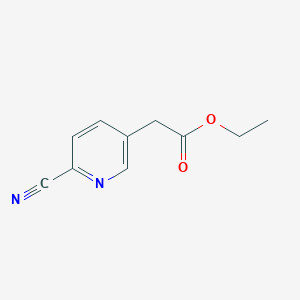
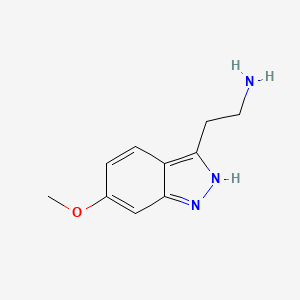
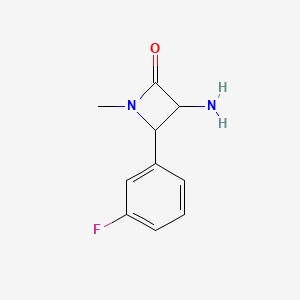

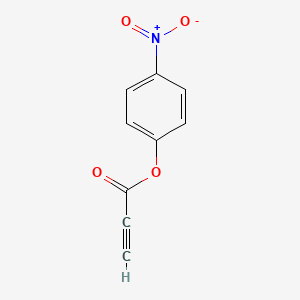

![4-Amino-2-methyl-2h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11903797.png)

